molecular formula C16H21N3O2S B13943369 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone CAS No. 55469-56-2

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone

Cat. No.: B13943369
CAS No.: 55469-56-2
M. Wt: 319.4 g/mol
InChI Key: VHYXCLOASBURTO-UHFFFAOYSA-N
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Description

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a morpholinopropyl group, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone typically involves the reaction of 3-(4-Morpholinyl)propyl isothiocyanate with an appropriate amine or imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with morpholinopropyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

55469-56-2

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H21N3O2S/c20-15-13-22-16(17-14-5-2-1-3-6-14)19(15)8-4-7-18-9-11-21-12-10-18/h1-3,5-6H,4,7-13H2

InChI Key

VHYXCLOASBURTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)CSC2=NC3=CC=CC=C3

Origin of Product

United States

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